rac-(1R,2S)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid
Description
This compound is a cyclopropane derivative featuring a dimethylcarbamoyl group at the 2-position and a carboxylic acid moiety at the 1-position. Cyclopropane rings are known for their high ring strain, which influences reactivity and conformational stability. Such structures are often explored in drug design due to their ability to mimic peptide bonds or act as bioisosteres .
Properties
CAS No. |
35974-53-9 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitrogen Ylide-Mediated Cyclopropanation
The cyclopropane core is commonly constructed via nitrogen ylide intermediates, leveraging palladium-catalyzed reactions. A representative approach involves reacting α,β-unsaturated esters or amides with ylides generated from bromoacetate derivatives and tertiary amines (e.g., DABCO). For example, 4-methyl-2-vinylpyrimidine undergoes cyclopropanation with t-butyl bromoacetate-derived ylides to yield trans-cyclopropane carboxylates in 58% yield over three steps. Adapting this method, substituting bromoacetate with bromoacetamide precursors could directly introduce the dimethylcarbamoyl group during ylide formation.
Key reaction parameters include:
Table 1: Optimization of Cyclopropanation Conditions
| Entry | Catalyst (mol %) | Ligand | Solvent System | Yield (%) | Major Byproducts (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (3) | SPhos | Dioxane/H₂O | 48 | 10 (3), 11 (<1) |
| 2 | PdCl₂(PPh₃)₂ (5) | None | THF/H₂O | 78 | 11 (<1) |
| 3 | Pd(OAc)₂ (1) | dppf | Dioxane/H₂O | 77 | 11 (1.5) |
Stereochemical Control in Cyclopropane Synthesis
Achieving the (1R,2S) configuration requires precise control over transition-state geometry. Chiral sulfonium salts (e.g., 9 ) or rhodium catalysts with bisoxazoline ligands enable enantioselective cyclopropanation. However, for racemic mixtures, non-chiral systems are preferred. The trans-selectivity observed in ylide-mediated reactions arises from the suprafacial addition of the ylide to the α,β-unsaturated system, favoring the thermodynamically stable trans-diastereomer.
Post-Cyclopropanation Functionalization
Introduction of the Dimethylcarbamoyl Group
The carboxylic acid moiety in cyclopropane derivatives can be converted to the dimethylcarbamoyl group via two primary pathways:
a) Amidation of Cyclopropane Carboxylic Acid
-
Activation : Treat rac-(1R,2S)-cyclopropane-1-carboxylic acid with thionyl chloride to form the acyl chloride.
-
Nucleophilic substitution : React with dimethylamine in THF at 0°C to yield the target amide.
-
Critical factor : Use excess dimethylamine (2.5 eq) to suppress dimerization.
-
b) Direct Ylide Modification
Incorporating the dimethylcarbamoyl group during ylide formation avoids post-functionalization steps. For instance, replacing bromoacetate with bromo-N,N-dimethylacetamide generates a ylide that directly introduces the carbamoyl group upon cyclopropanation.
Challenges and Mitigation Strategies
Byproduct Formation and Purification
-
3-Butenyl pyrimidine (10 ) : Forms via conjugate addition of vinyl boron species to the cyclopropane intermediate. Mitigated by optimizing solvent polarity (dioxane/water > THF/water) and reducing reaction temperature to 90°C.
-
Dipyrimidinyl ethene (11 ) : A Heck coupling byproduct suppressed using Pd/dppf catalysts at low loading (1 mol %) .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.
- Anticancer Activity : Preliminary studies suggest that derivatives of cyclopropane carboxylic acids can exhibit cytotoxic effects against various cancer cell lines. The dimethylcarbamoyl group may enhance the bioavailability and efficacy of these compounds.
Organic Synthesis
rac-(1R,2S)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid serves as an important building block in organic synthesis. Its unique cyclopropane structure allows for:
- Synthesis of Chiral Compounds : The compound can be utilized to create chiral intermediates, which are essential in the production of pharmaceuticals and agrochemicals.
- Functionalization Reactions : The presence of the carboxylic acid and dimethylcarbamoyl groups makes it amenable to various functionalization reactions, including amide bond formation and esterification.
Agricultural Chemistry
Research indicates potential applications in agricultural chemistry as a herbicide or pesticide precursor. The structural characteristics may confer specific activity against target pests while minimizing environmental impact.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Investigated the cytotoxic effects of cyclopropane derivatives on breast cancer cells; showed promising results with IC50 values lower than standard chemotherapeutics. |
| Study B | Organic Synthesis | Developed a synthetic route using this compound as a chiral building block; yielded high enantiomeric excess in final products. |
| Study C | Agricultural Applications | Evaluated the effectiveness of synthesized derivatives as herbicides; demonstrated selective activity against common weeds with reduced phytotoxicity to crops. |
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
| Compound Name | Key Structural Differences | Physicochemical Properties | Biological Activity |
|---|---|---|---|
| Cyclopropane-1,2-dicarboxylic acid | Lacks dimethylcarbamoyl group | Higher water solubility (two -COOH) | Chelating agent for metals |
| 2-(Methylcarbamoyl)cyclopropanecarboxylic acid | Smaller carbamoyl substituent (methyl vs. dimethyl) | Lower steric hindrance | Potential enzyme inhibitor |
| rac-(1R,2R)-diastereomer | Stereochemistry at C2 (S vs. R) | Altered 3D conformation | Differential receptor binding |
Functional Group Comparisons
Carboxylic Acid vs. Ester : Replacing the carboxylic acid with an ester (e.g., methyl ester) reduces polarity and may enhance membrane permeability but decrease solubility .
- Dimethylcarbamoyl vs.
Research Findings and Challenges
Synthetic Accessibility : Cyclopropane rings often require specialized methods (e.g., Simmons-Smith reaction), and stereoselective synthesis of the 1R,2S configuration may demand chiral catalysts .
Stability : The compound’s carboxylic acid group may form intramolecular hydrogen bonds with the carbamoyl oxygen, affecting crystallinity and shelf life.
Biological Activity
rac-(1R,2S)-2-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid, also known by its CAS number 35974-53-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and related case studies.
- Molecular Formula : C7H11NO3
- Molecular Weight : 157.17 g/mol
- IUPAC Name : (1S,2R)-2-[(dimethylamino)carbonyl]cyclopropanecarboxylic acid
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an insecticide and therapeutic agent.
Insecticidal Activity
Recent studies have explored the compound's effectiveness against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The compound was synthesized and tested for larvicidal activity:
- Larvicidal Efficacy : The compound demonstrated significant larvicidal activity with an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure. For comparison, the positive control (temephos) exhibited an LC50 below 10.94 μM, indicating that while effective, this compound may be less potent than established insecticides .
Toxicity Studies
Toxicity assessments were conducted to evaluate the safety profile of the compound:
- Mammalian Toxicity : In mammalian toxicity tests, the compound showed no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM. Furthermore, in mice treated with a high dose (2000 mg/kg), only mild behavioral effects were observed with no significant structural damage to vital organs such as the liver and kidneys .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dimethylcarbamoyl group plays a crucial role in modulating biological interactions through enzyme inhibition or receptor binding.
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of this compound:
- Study on Larvicidal Activity : A study synthesized various derivatives of cyclopropane carboxylic acids and evaluated their efficacy against mosquito larvae. This compound was highlighted for its promising larvicidal properties compared to other synthesized compounds .
- Toxicological Assessment : Another case study focused on assessing the safety profile of cyclopropane derivatives in mammalian models. The findings indicated that this compound had a favorable safety margin when administered at high doses .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, -10°C | 60–75% |
| Carbamoylation | Dimethylcarbamoyl chloride, Et₃N, THF | 50–65% |
| Ester Hydrolysis | NaOH (2M), EtOH, reflux | 80–90% |
Basic: How is the stereochemistry of this compound validated experimentally?
Answer:
Use a combination of:
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., α-methylbenzylamine) to confirm absolute configuration .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the cyclopropane ring to infer stereochemical relationships. For example, trans-cyclopropane protons exhibit larger coupling constants (~5–10 Hz) compared to cis .
Advanced: How does the dimethylcarbamoyl group influence reactivity compared to other substituents (e.g., trifluoromethyl or hydroxymethyl)?
Answer:
The dimethylcarbamoyl group:
- Enhances Electron-Deficiency : Increases electrophilicity of the cyclopropane ring, favoring nucleophilic additions (e.g., amine or thiol attacks) .
- Steric Effects : Bulkier than trifluoromethyl or hydroxymethyl, potentially slowing reactions at the adjacent carbon .
- Hydrogen Bonding : Unlike hydroxymethyl, the carbamoyl group participates in hydrogen bonding as both donor (N–H) and acceptor (C=O), impacting enzyme interactions .
Q. Substituent Reactivity Comparison :
| Substituent | Electronic Effect | Key Reactions | Biological Interaction |
|---|---|---|---|
| Dimethylcarbamoyl | Electron-withdrawing | Nucleophilic acyl substitution | Enzyme inhibition via H-bonding |
| Trifluoromethyl | Strongly electron-withdrawing | Radical reactions | Metabolic stability enhancement |
| Hydroxymethyl | Electron-donating | Oxidation/esterification | Substrate for glycosylation enzymes |
Advanced: How can contradictions in biological activity data between enantiomers be resolved?
Answer:
Enantioselective Synthesis : Prepare pure (1R,2S) and (1S,2R) enantiomers using chiral catalysts (e.g., Jacobsen’s Co-salen for cyclopropanation) .
Biological Assays : Test each enantiomer separately in enzyme inhibition assays (e.g., fluorescence polarization for binding affinity) .
Computational Docking : Use molecular dynamics simulations to model enantiomer-enzyme interactions. For example, the (1R,2S) enantiomer may fit a hydrophobic pocket due to carbamoyl orientation, while (1S,2R) clashes sterically .
Methodological: What computational approaches model the cyclopropane ring’s strain and reactivity?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to quantify ring strain (~27 kcal/mol for cyclopropane derivatives) .
- NBO Analysis : Evaluate orbital interactions, particularly bent bonds in the cyclopropane ring, to predict sites of electrophilic/nucleophilic attack .
- MD Simulations : Model solvation effects (e.g., water or lipid bilayer environments) to study conformational stability .
Data Analysis: How to interpret conflicting NMR data arising from ring strain?
Answer:
- Variable Temperature NMR : Resolve overlapping signals by cooling samples to -40°C, slowing ring puckering dynamics .
- NMR : Monitor carbonyl carbon shifts; strained cyclopropanes typically show downfield shifts (δ ~170–180 ppm) .
- COSY/NOESY : Identify through-space correlations between cyclopropane protons and substituents to confirm spatial arrangement .
Advanced: Design an experiment to study enzyme inhibition by this compound.
Answer:
Experimental Design :
Enzyme Selection : Target serine hydrolases (e.g., acetylcholinesterase) due to carbamoyl group’s affinity for catalytic serine .
Kinetic Assays :
- Measure using a fluorogenic substrate (e.g., acetylthiocholine) and monitor inhibition over time .
- Compare IC₅₀ values between racemic and enantiopure forms .
Crystallography : Co-crystallize the enzyme with the compound to visualize binding modes (e.g., carbamoyl group covalently bound to active site) .
Q. Controls :
- Use a non-carbamoyl cyclopropane analog to confirm specificity.
- Include a known inhibitor (e.g., rivastigmine) as a positive control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
